molecular formula C16H16Cl2N2S B3985935 N-(4-chloro-2-methylphenyl)-N'-[2-(4-chlorophenyl)ethyl]thiourea

N-(4-chloro-2-methylphenyl)-N'-[2-(4-chlorophenyl)ethyl]thiourea

Cat. No. B3985935
M. Wt: 339.3 g/mol
InChI Key: CZTLMENWYKDRIV-UHFFFAOYSA-N
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Description

Thioureas are a class of organic compounds structurally similar to ureas, except that the oxygen atom is replaced by a sulfur atom. They are involved in a wide range of chemical reactions, including as building blocks in organic synthesis and as ligands in coordination chemistry .


Molecular Structure Analysis

The molecular structure of a thiourea generally consists of a planar CSN2 core, with the two nitrogen atoms typically involved in hydrogen bonding .


Chemical Reactions Analysis

Thioureas are known to act as nucleophiles and bases, and they can also undergo oxidation and reduction reactions .


Physical And Chemical Properties Analysis

Thioureas are typically solid at room temperature, and they have strong dipole-dipole interactions due to the polar nature of the C=S and C=N bonds .

Mechanism of Action

The mechanism of action of thioureas often involves their role as ligands, forming complexes with metal ions, or as nucleophiles in organic reactions .

Safety and Hazards

Thioureas may cause skin and eye irritation, and they may be harmful if swallowed or inhaled . Always handle them with appropriate safety precautions.

Future Directions

The study of thioureas continues to be an active area of research, with potential applications in various fields such as medicinal chemistry, materials science, and catalysis .

properties

IUPAC Name

1-(4-chloro-2-methylphenyl)-3-[2-(4-chlorophenyl)ethyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16Cl2N2S/c1-11-10-14(18)6-7-15(11)20-16(21)19-9-8-12-2-4-13(17)5-3-12/h2-7,10H,8-9H2,1H3,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZTLMENWYKDRIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)NC(=S)NCCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16Cl2N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47200632
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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